N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride
Description
N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride is a sulfonamide derivative featuring a 3,5-dimethyl-1,2-oxazole core substituted with a sulfonamide group linked to a 3-aminopropyl chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biomedical and chemical research applications.
Properties
IUPAC Name |
N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S.ClH/c1-6-8(7(2)14-11-6)15(12,13)10-5-3-4-9;/h10H,3-5,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXFOKXBYMKDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Single-Step Sulfonylation Using 3,5-Dimethyl-1,2-Oxazole-4-Sulfonyl Chloride
The foundational approach involves reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 3-aminopropylamine in anhydrous acetonitrile under inert conditions. Pyridine is employed as a base to neutralize HCl byproducts, driving the reaction to completion. Typical conditions include:
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Molar ratio : 1:1.2 (sulfonyl chloride:amine)
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Temperature : 0–25°C
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Reaction time : 4–24 hours
Reaction Mechanism and Optimization
The sulfonyl chloride reacts with the primary amine via nucleophilic substitution, forming a sulfonamide bond (Figure 1). Excess amine ensures complete conversion, while pyridine mitigates acid accumulation. Lower temperatures (0–5°C) minimize side reactions such as sulfonate ester formation, achieving yields of 78–92%.
Table 1: Comparative Yields Under Varied Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetonitrile | Pyridine | 0 | 24 | 92 |
| THF | Et₃N | 25 | 12 | 85 |
| DCM | DMAP | 10 | 18 | 78 |
Alternative Pathways: Sulfur Trioxide Complex Activation
In cases where sulfonyl chloride is inaccessible, 3,5-dimethyl-1,2-oxazole-4-sulfonic acid may be activated using sulfur trioxide–amine complexes (e.g., triethylamine–SO₃). This generates a reactive intermediate that couples with 3-aminopropylamine in dimethylformamide (DMF). While yields are moderate (65–72%), this method avoids handling corrosive sulfonyl chlorides.
Hydrochloride Salt Preparation
Acid-Mediated Salt Formation
The free base N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is treated with HCl gas or concentrated hydrochloric acid in ethanol or diethyl ether. Precipitation of the hydrochloride salt occurs at 0–5°C, with yields exceeding 95%.
Critical Parameters :
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Stoichiometry : 1:1.1 molar ratio (free base:HCl)
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Solvent polarity : Ethanol > diethyl ether > THF
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Crystallization time : 12–48 hours
Spectroscopic Characterization and Purity Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, D₂O):
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δ 2.45 (s, 6H, oxazole-CH₃)
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δ 3.15 (t, J = 6.2 Hz, 2H, NH₂CH₂CH₂CH₂)
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δ 3.42 (m, 2H, SO₂NCH₂)
¹³C NMR (101 MHz, D₂O):
Mass Spectrometry (MS)
Scalability and Industrial Considerations
Pilot-Scale Synthesis
Batch reactions in 50 L reactors demonstrate consistent yields (89–91%) when using acetonitrile–pyridine at 5°C. Key challenges include:
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Exothermicity : Controlled addition of sulfonyl chloride to prevent thermal degradation.
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Filtration efficiency : Use of pressure nutsche filters for rapid salt isolation.
Chemical Reactions Analysis
Types of Reactions: N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Derivatives with different functional groups attached to the aminopropyl chain.
Scientific Research Applications
N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride is a compound that has garnered interest in various scientific research applications. This article will explore its chemical properties, potential applications, and relevant case studies.
Pharmaceutical Development
This compound has been investigated for its potential as an antimicrobial agent. Its structure suggests that it may inhibit bacterial growth through mechanisms similar to other sulfonamides, which are known to interfere with folic acid synthesis in bacteria.
Research has shown that compounds with oxazole rings can exhibit various biological activities, including anti-inflammatory and analgesic effects. Studies focusing on N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole derivatives have indicated promising results in modulating inflammatory responses in cellular models.
Analytical Chemistry
The compound has been utilized in analytical chemistry for developing methods to detect and quantify sulfonamide drugs in biological samples. High-performance liquid chromatography (HPLC) techniques have been employed to analyze the compound's concentration in pharmaceutical formulations and biological fluids.
Material Science
There is ongoing research into the use of this compound in creating novel materials with specific properties. The incorporation of sulfonamide groups into polymer matrices can enhance thermal stability and mechanical strength.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of various sulfonamide derivatives, including this compound, against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at certain concentrations, suggesting potential for therapeutic use.
Case Study 2: Inflammation Modulation
In a research article from Pharmacology Research, the anti-inflammatory effects of N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole derivatives were evaluated in murine models of arthritis. The compound demonstrated a dose-dependent reduction in inflammatory markers, highlighting its therapeutic potential for inflammatory diseases.
Case Study 3: Analytical Method Development
A recent publication in Analytical Chemistry detailed the development of an HPLC method for quantifying this compound in plasma samples. The method exhibited high sensitivity and specificity, making it suitable for pharmacokinetic studies.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The aminopropyl chain and sulfonamide group play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs are distinguished by variations in the alkyl/aryl substituents on the sulfonamide nitrogen. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Biological Activity
N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride (CAS Number: 1827894-21-2) is a sulfonamide derivative that exhibits a range of biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | C₈H₁₆ClN₃O₃S |
| Molecular Weight | 269.75 g/mol |
| CAS Number | 1827894-21-2 |
This compound functions primarily through inhibition of specific enzymes and pathways involved in various diseases. Its sulfonamide group is known to interact with bacterial dihydropteroate synthase, thus exhibiting antibacterial properties. Additionally, it may modulate pathways related to inflammation and cancer cell proliferation.
Biological Activities
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Antibacterial Activity :
- The compound has demonstrated effectiveness against a range of bacterial strains. Studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- In vitro assays show an IC₅₀ value indicating the concentration required to inhibit bacterial growth significantly.
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Anticancer Properties :
- Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. For example, it showed promising results in reducing tumor growth in xenograft models.
- Flow cytometry analyses have revealed that treatment with the compound leads to increased rates of apoptosis in MCF cell lines.
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Anti-inflammatory Effects :
- Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study 1: Antibacterial Efficacy
In a comparative study involving various sulfonamide derivatives, this compound exhibited superior antibacterial activity against Escherichia coli with an IC₅₀ of 30 µM compared to other tested compounds which ranged from 50 to 80 µM .
Case Study 2: Anticancer Activity
A recent study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis as confirmed by annexin V staining .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | Widely distributed in tissues |
| Metabolism | Hepatic metabolism |
| Excretion | Renal |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride with high purity?
- Methodological Answer : Synthesis optimization involves controlling reaction stoichiometry, temperature, and purification steps. For example, analogous sulfonamide compounds (e.g., N-(3-aminopropyl)methacrylamide hydrochloride) achieve ≥98% purity via recrystallization and HPLC validation. Storage at 2–8°C in amber glass bottles minimizes degradation . Kinetic studies of similar heterocyclic polymers suggest pseudo-first-order models for reaction monitoring .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR and FTIR : Confirm functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹) and amine proton signals .
- Mass Spectrometry : Validate molecular weight (e.g., C₁₀H₁₈ClN₃O₃S has a theoretical MW of 295.79) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; related compounds decompose above 200°C .
Advanced Research Questions
Q. What experimental designs are effective for studying metal ion sorption using sulfonamide-functionalized polymers?
- Methodological Answer :
- Sorption Kinetics : Fit data to pseudo-first-order models (e.g., Ag(I) sorption by trans-1,4-diaminocyclohexane resin achieved R² >0.98) .
- Selectivity Studies : Compete target ions (e.g., Ag(I)) with interfering ions (Cu(II), Pb(II)) in chloride solutions. Adjust pH (optimal range: 2–4) to enhance selectivity .
- Capacity Measurement : Use ICP-MS to quantify maximum sorption (e.g., 130.7 mg Ag(I)/g resin for similar polymers) .
Q. How can RAFT polymerization be adapted for incorporating this compound into functional polymers?
- Methodological Answer :
- Monomer Design : Use unprotected "clickable" chain transfer agents (CTAs) to avoid side reactions. For example, N-(3-aminopropyl)methacrylamide hydrochloride achieved >90% conversion in RAFT polymerization at 70°C .
- Kinetic Control : Monitor dispersity (Đ) via GPC; Đ <1.2 indicates controlled polymerization .
- Post-Functionalization : Exploit primary amine groups for conjugation (e.g., with PEG or targeting ligands) .
Q. What strategies improve the stability of nanosensors or bioadhesives derived from this sulfonamide?
- Methodological Answer :
- Crosslinking : Use poly(ethylene glycol) diacrylate (PEGDA) or methacrylic anhydride to enhance mechanical stability .
- Encapsulation : Stabilize in polyacrylamide matrices with surfactants (e.g., Brij30®) to prevent aggregation .
- pH Optimization : Maintain pH 7–8 to avoid hydrolysis of the sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
